Phenethyltrichlorosilane

Catalog No.
S1895541
CAS No.
940-41-0
M.F
C8H9Cl3Si
M. Wt
239.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyltrichlorosilane

CAS Number

940-41-0

Product Name

Phenethyltrichlorosilane

IUPAC Name

trichloro(2-phenylethyl)silane

Molecular Formula

C8H9Cl3Si

Molecular Weight

239.6 g/mol

InChI

InChI=1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FMYXZXAKZWIOHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl

Self-Assembled Monolayers (SAMs):

  • PTS acts as a silane-based capping agent for creating self-assembled monolayers (SAMs) on diverse surfaces [].
  • SAMs are ordered assemblies of molecules with tailored functionalities at the interface, crucial for studying surface properties and interactions at the molecular level [].
  • By attaching PTS to a surface, researchers can modify its chemical characteristics, enabling the controlled attachment of other molecules for specific applications [].

Surface Treatment and Modification:

  • PTS plays a role in surface treatment and modification, facilitating the effective detection of surface atoms [].
  • The ability to manipulate surface properties with PTS allows researchers to design surfaces with enhanced sensitivity for techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) [].
  • This improved detection capability can be instrumental in various fields, including materials science, catalysis, and biosensing [].

Potential Applications in Proteomics Research:

  • While less established compared to the aforementioned applications, some studies suggest the potential use of PTS in proteomics research [].
  • Proteomics is the large-scale study of proteins within a biological system.
  • The specific role of PTS in proteomics research is yet to be fully elucidated, and further investigation is required to understand its potential functionalities [].

Phenethyltrichlorosilane is a chemical compound with the formula C₈H₉Cl₃Si. It is characterized by the presence of a phenethyl group attached to a trichlorosilane moiety. This compound is typically a colorless to pale yellow liquid that exhibits high volatility and reactivity, particularly with moisture and water, leading to the release of hydrochloric acid and other byproducts. Its structure can be represented as follows:

text
Cl |C6H5-CH2-CH2-Si-Cl3

Phenethyltrichlorosilane is used in various

As a capping agent, PTS modifies a surface through chemisorption. The trichlorosilane functionality reacts with surface hydroxyl groups, forming a stable Si-O- bond and anchoring the phenethyl group at the surface. This creates a well-defined organic layer that influences the surface's chemical properties, such as wettability or biocompatibility [].

PTS is likely to be irritating to the skin, eyes, and respiratory system due to the presence of chlorine atoms. Specific data on toxicity is not available, but it is recommended to handle PTS with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Phenethyltrichlorosilane undergoes several important reactions:

  • Hydrolysis: When exposed to water, it reacts vigorously, producing silanol and hydrochloric acid:
    C8H9Cl3Si+3H2OC8H9OSi+3HCl\text{C}_8\text{H}_9\text{Cl}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_9\text{OSi}+3\text{HCl}
  • Condensation: It can participate in condensation reactions with alcohols or other silanes, leading to the formation of siloxanes.
  • Polymerization: Under certain conditions, it can polymerize to form siloxane networks, which are useful in various applications.
  • Reactivity with Bases: It reacts with bases to produce silanols and salts:
    C8H9Cl3Si+3NaOHC8H9OSi+3NaCl+2H2O\text{C}_8\text{H}_9\text{Cl}_3\text{Si}+3\text{NaOH}\rightarrow \text{C}_8\text{H}_9\text{OSi}+3\text{NaCl}+2\text{H}_2\text{O}

Phenethyltrichlorosilane can be synthesized through several methods:

  • Chlorination of Phenethylsilane: By reacting phenethylsilane with chlorine gas or thionyl chloride under controlled conditions.
  • Gas Phase Condensation: This method involves the reaction of chlorinated hydrocarbons in the gas phase at elevated temperatures, which can enhance yield and purity .
  • Direct Reaction with Silicon Tetrachloride: A reaction between silicon tetrachloride and phenethyl compounds can also yield phenethyltrichlorosilane.

Phenethyltrichlorosilane has various applications in:

  • Silicone Production: It serves as a precursor for silicone polymers.
  • Surface Modification: Used for modifying surfaces in chromatography and materials science.
  • Chemical Synthesis: Acts as a reagent in organic synthesis for introducing silane functionalities into organic molecules.

Interaction studies involving phenethyltrichlorosilane often focus on its reactivity with moisture and its role in modifying surfaces for chromatographic applications. The compound’s ability to bond with various substrates makes it valuable in creating chemically bonded phases for analytical techniques .

Phenethyltrichlorosilane shares similarities with other chlorosilanes but has unique properties due to its phenethyl group. Here are some comparable compounds:

CompoundStructureUnique Features
TrichlorosilaneSiCl₃Basic chlorosilane; highly reactive with water
PhenyltrichlorosilaneC₆H₅SiCl₃Contains a phenyl group; used in similar applications
P-(T-Butyl)phenethyltrichlorosilaneC₈H₁₁Cl₃SiMore sterically hindered; different reactivity

Phenethyltrichlorosilane is unique due to its specific functional group that allows for versatile reactions while maintaining stability under certain conditions compared to its analogs.

Boiling Point

242.0 °C

UNII

IAR3080Y7Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

940-41-0

Wikipedia

(2-phenylethyl)trichlorosilane

General Manufacturing Information

Benzene, [2-(trichlorosilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-16

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